Ethyl 5-bromo-4-chlorothiophene-2-carboxylate
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Overview
Description
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6BrClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives. One common method is the bromination of ethyl thiophene-2-carboxylate followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-4-chlorothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromothiophene-2-carboxylate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Contains a thiazole ring instead of thiophene, resulting in distinct chemical properties.
Uniqueness
Ethyl 5-bromo-4-chlorothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds .
Properties
CAS No. |
2089292-89-5 |
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Molecular Formula |
C7H6BrClO2S |
Molecular Weight |
269.54 g/mol |
IUPAC Name |
ethyl 5-bromo-4-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
InChI Key |
VJGRFMOXTLGMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)Br)Cl |
Origin of Product |
United States |
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